1-[4-(Benzothiazol-2-yl)piperazino]ethanone
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Overview
Description
1-[4-(Benzothiazol-2-yl)piperazino]ethanone is a compound that features a benzothiazole core linked to a piperazine ring via an ethanone bridge. Benzothiazole derivatives are known for their significant biological activities, including antimicrobial, antidiabetic, analgesic, and anticancer properties . The incorporation of the piperazine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-(Benzothiazol-2-yl)piperazino]ethanone can be achieved through various methods. One efficient approach involves the microwave-assisted synthesis, which is eco-friendly and accelerates the reaction . The synthetic route typically starts with 2-(piperazin-1-yl)benzo[d]thiazole, which undergoes a multi-step process to form the target compound . The reaction conditions often include the use of copper(II) sulfate pentahydrate and sodium ascorbate as catalysts, with t-BuOH/water as the solvent system .
Chemical Reactions Analysis
1-[4-(Benzothiazol-2-yl)piperazino]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Benzothiazol-2-yl)piperazino]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Benzothiazol-2-yl)piperazino]ethanone involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function . The piperazine ring enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its targets . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[4-(Benzothiazol-2-yl)piperazino]ethanone can be compared with other benzothiazole derivatives and piperazine-containing compounds:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core but differ in their substituents and biological activities.
Piperazine-Containing Compounds: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)ethanone have similar structural features but exhibit different pharmacological profiles
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYGRKJPINOEEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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